molecular formula C18H26O3 B1261904 Oxabolone CAS No. 4721-69-1

Oxabolone

Cat. No.: B1261904
CAS No.: 4721-69-1
M. Wt: 290.4 g/mol
InChI Key: GXHBCWCMYVTJOW-YGRHGMIBSA-N
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Description

    Oxabolone: is a compound that was never marketed commercially.

  • Structurally, this compound is a derivative of 19-nortestosterone (nandrolone) and exhibits anabolic and androgenic properties.
  • Preparation Methods

      Synthetic Routes: The specific synthetic routes for oxabolone are not widely documented. it is synthesized from appropriate precursors using chemical transformations.

      Industrial Production: Information on large-scale industrial production methods for this compound is scarce due to its limited use.

  • Chemical Reactions Analysis

      Reactivity: Oxabolone can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed during these reactions would depend on reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Oxabolone serves as a valuable tool in chemical research, allowing scientists to explore its biological activity and mechanisms.

      Biology: Researchers study this compound’s effects on cellular processes, gene expression, and signaling pathways.

      Medicine: Although not widely used clinically, this compound cipionate has been explored for potential therapeutic applications.

      Industry: Limited applications in the pharmaceutical industry due to its non-commercial status.

  • Mechanism of Action

      Targets: Oxabolone likely interacts with androgen receptors (ARs) in cells.

      Pathways: Activation of ARs leads to anabolic effects (e.g., muscle growth) and androgenic effects (e.g., secondary sexual characteristics).

  • Comparison with Similar Compounds

      Unique Features: Oxabolone’s uniqueness lies in its specific chemical structure and properties.

      Similar Compounds:

    Properties

    CAS No.

    4721-69-1

    Molecular Formula

    C18H26O3

    Molecular Weight

    290.4 g/mol

    IUPAC Name

    (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

    InChI

    InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1

    InChI Key

    GXHBCWCMYVTJOW-YGRHGMIBSA-N

    SMILES

    CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O

    Isomeric SMILES

    C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O

    Canonical SMILES

    CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O

    melting_point

    189 °C

    Key on ui other cas no.

    4721-69-1

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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